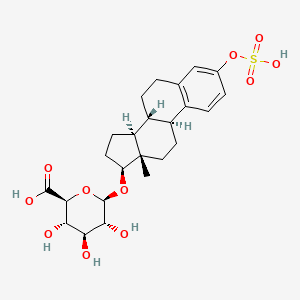
17-beta-estradiol 3-sulfate-17-(beta-D-glucuronide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-beta-Estradiol 3-sulfate-17-(beta-D-glucuronide), also known as estradiol 17b-glucuronide 3-sulfuric acid, belongs to the class of organic compounds known as steroidal glycosides. These are sterol lipids containing a carbohydrate moiety glycosidically linked to the steroid skeleton. 17-beta-Estradiol 3-sulfate-17-(beta-D-glucuronide) is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 17-beta-Estradiol 3-sulfate-17-(beta-D-glucuronide) has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 17-beta-estradiol 3-sulfate-17-(beta-D-glucuronide) is primarily located in the cytoplasm.
17beta-estradiol 3-sulfate 17-(beta-D-glucosiduronic acid) is a steroid sulfate and a steroid glucosiduronic acid. It derives from a 17beta-estradiol.
Applications De Recherche Scientifique
Transport and Metabolism Studies
- Multidrug Resistance-Associated Protein 2 Transport : β-Estradiol 17-(β-d-glucuronide) (E217G) and β-estradiol 3-(β-d-glucuronide) (E23G) have been studied for their transport properties via multidrug resistance-associated protein 2 (Mrp2). E23G, a noncholestatic regioisomer of E217G, has been found to be an Mrp2 substrate, highlighting its potential importance in understanding estrogen-related drug interactions and metabolism (Gerk, Li, & Vore, 2004).
Environmental Impact and Degradation
- Estrogen Conjugates in Wastewater : Studies on the occurrence and analysis of estrogens and their conjugates, including β-estradiol 3-sulfate-17-glucuronide, in wastewater have been conducted. This research provides insight into the environmental impact of estrogen conjugates, their persistence in wastewater systems, and implications for water treatment and pollution (Komori et al., 2004).
- Photocatalytic Degradation of Estrogen Conjugates : The degradation of estrogen conjugates, including β-estradiol-3-glucuronide and β-estradiol-3-sulfate, using photocatalysts like titanium dioxide, has been investigated. Such studies are crucial for understanding how these substances break down in the environment, particularly in water systems (Mitamura et al., 2004).
Radiochemical Applications
- Radiolabeled Conjugate Synthesis : Research has been done on synthesizing radiolabeled glucuronide and sulfate conjugates of β-estradiol for environmental fate and transport studies. These compounds are important for tracking environmental contaminants and understanding their distribution and breakdown (Shrestha et al., 2011).
Biological Effects and Metabolite Formation
- Biological Effects on Aquatic Organisms : The metabolites of β-estradiol, including conjugates like β-estradiol-3-glucuronide, have been studied for their effects on aquatic organisms. These studies are essential for understanding the impact of estrogenic substances on wildlife and aquatic ecosystems (Tilton, Benson, & Schlenk, 2001).
- Degradation and Metabolite Formation in Water : Research on the degradation and formation of metabolites from β-estradiol-3-glucuronide and β-estradiol-3-sulfate in aquatic environments highlights the transformation pathways and potential risks these compounds pose to aquatic biota (Ma & Yates, 2018).
Propriétés
Nom du produit |
17-beta-estradiol 3-sulfate-17-(beta-D-glucuronide) |
|---|---|
Formule moléculaire |
C24H32O11S |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H32O11S/c1-24-9-8-14-13-5-3-12(35-36(30,31)32)10-11(13)2-4-15(14)16(24)6-7-17(24)33-23-20(27)18(25)19(26)21(34-23)22(28)29/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1 |
Clé InChI |
VRMSCBRLZUCJBX-QXYWQCSFSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)O |
SMILES canonique |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-[(4E,20E)-35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B1236549.png)
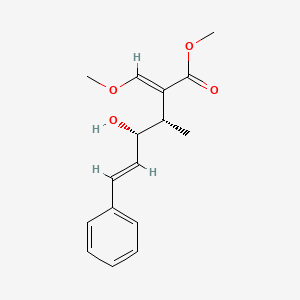
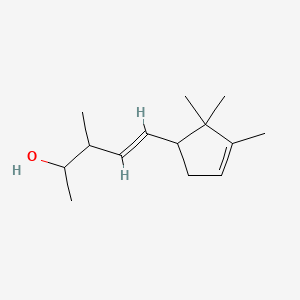
![(E)-But-2-enedioic acid;ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B1236555.png)
![(5Z)-5-[(4-chlorophenyl)hydrazinylidene]-2,2-dimethyloxan-4-one](/img/structure/B1236556.png)
![3-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B1236559.png)
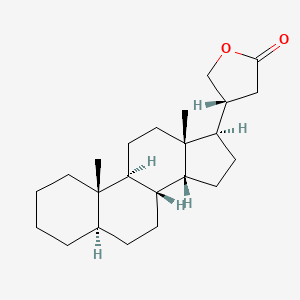
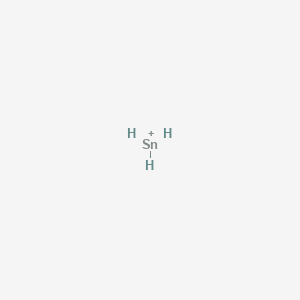
![5-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B1236565.png)



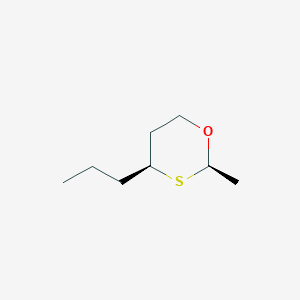
![N-[(4-tert-butylcyclohexylidene)amino]-3-chloro-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1236572.png)